molecular formula C21H38O6 B102960 6-deoxyerythronolide B CAS No. 15797-36-1

6-deoxyerythronolide B

Katalognummer: B102960
CAS-Nummer: 15797-36-1
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: HQZOLNNEQAKEHT-IBBGRPSASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Deoxyerythronolide B ist ein makrozyklisches Aglykon und ein wichtiges Zwischenprodukt bei der Biosynthese von Erythromycin, einem weit verbreiteten Antibiotikum. Es wird von einer Polyketidsynthase synthetisiert und dient als Grundstruktur für Erythromycin und seine Derivate .

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Deoxyerythronolide B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die NADPH-abhängige Umwandlung von this compound zu Erythronolide B durch die Insertion eines Sauerstoffatoms .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Propionyl-CoA, S-Methylmalonyl-CoA und verschiedene Oxidationsmittel. Die Reaktionen erfordern oft spezifische Enzyme wie Polyketidsynthasen und Oxidasen .

Hauptprodukte: Das Hauptprodukt, das bei der Oxidation von this compound entsteht, ist Erythronolide B, ein wichtiges Zwischenprodukt bei der Biosynthese von Erythromycin .

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

Erythromycin Derivatives
6-dEB serves as the aglycone precursor for erythromycin, a widely used antibiotic effective against a range of bacterial infections. The structural modifications of 6-dEB lead to various erythromycin derivatives with enhanced pharmacological properties. For example, the total synthesis of 6-dEB has been achieved using advanced synthetic strategies such as late-stage C–H oxidation, which allows for the efficient construction of complex molecular architectures .

Mechanism of Action
The mechanism by which erythromycin and its derivatives exert their antibacterial effects involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is critical for treating infections caused by Gram-positive bacteria and some Gram-negative bacteria.

Synthetic Chemistry

Total Synthesis Strategies
Recent advancements in synthetic methodologies have facilitated the efficient total synthesis of 6-dEB. For instance, a study reported a total synthesis involving a late-stage C–H oxidative macrolactonization strategy that minimized side reactions and improved overall yield . The following table summarizes various synthetic approaches:

Synthesis MethodKey FeaturesYield (%)
Late-stage C–H oxidationHigh regio- and diastereoselectivity7.8
C–C bond-forming hydrogenationEfficient construction of complex moleculesTBD

Biotechnological Production

Heterologous Expression Systems
The production of 6-dEB has been successfully achieved in various microbial systems, notably in Bacillus subtilis and Escherichia coli. These systems utilize engineered polyketide synthases (PKSs) to produce 6-dEB efficiently. A notable study demonstrated that the expression of the deoxyerythronolide B synthase (DEBS) genes in Bacillus subtilis led to significant yields of 6-dEB when optimized genetic modifications were applied .

Production Strategies
The following table outlines different microbial hosts used for the production of 6-dEB:

Microbial HostProduction YieldGenetic Modifications
Bacillus subtilisModerateKnockout of native secondary metabolite clusters
Escherichia coliHighOptimized ribosomal binding sites

Case Studies

Case Study: Total Synthesis via C–C Bond Formation
A recent study highlighted the total synthesis of 6-dEB using a C–C bond-forming transfer hydrogenation method. This approach demonstrated significant improvements in yield and efficiency compared to traditional methods, showcasing the potential for developing new antibiotics with better efficacy profiles .

Case Study: Heterologous Production Optimization
In another study focusing on Bacillus subtilis, researchers optimized conditions for the secretion of 6-dEB into the medium. By modifying metabolic pathways and utilizing specific promoters, they achieved enhanced production levels, indicating the potential for industrial-scale applications in antibiotic manufacturing .

Wirkmechanismus

The mechanism of action of 6-Deoxyerythronolide B involves its conversion to erythronolide B by specific enzymes. This conversion is crucial for the biosynthesis of erythromycin, which exerts its antibiotic effects by inhibiting bacterial protein synthesis. The molecular targets of erythromycin include the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .

Vergleich Mit ähnlichen Verbindungen

6-Deoxyerythronolide B ist aufgrund seiner Rolle als Vorläufer bei der Biosynthese von Erythromycin einzigartig. Ähnliche Verbindungen umfassen andere Polyketid-Makrolide wie Erythronolide B, Epothilon und Tacrolimus. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen .

Biologische Aktivität

6-Deoxyerythronolide B (6dEB) is a significant polyketide compound that serves as a precursor in the biosynthesis of erythromycin, a widely used antibiotic. This article delves into its biological activity, production mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

6dEB is produced by the action of the This compound synthase (DEBS) , a multi-modular polyketide synthase (PKS) found in Saccharopolyspora erythraea. The synthesis involves complex enzymatic reactions that utilize various substrates to construct the polyketide backbone. The compound's structure is critical for its biological activity, particularly its antibiotic properties.

The biological activity of 6dEB primarily stems from its role as a precursor in the synthesis of erythromycin. Erythromycin exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which effectively halts bacterial growth. The conversion of 6dEB to erythromycin involves hydroxylation at the C-6 position, catalyzed by specific enzymes that require ferredoxin and NADPH as cofactors .

Biological Activities

Antimicrobial Properties
Research indicates that 6dEB and its derivatives possess significant antimicrobial properties. The compound has been shown to exhibit activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The effectiveness of 6dEB as an antibiotic is attributed to its structural similarity to erythromycin, allowing it to interfere with bacterial ribosomal function .

Antitumor Activity
Beyond its antibacterial effects, studies have suggested potential antitumor activities associated with 6dEB. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a broader spectrum of biological activity that warrants further investigation .

Case Study 1: Production Optimization

A study focused on optimizing the production of 6dEB in Bacillus subtilis highlighted genetic modifications that enhanced yield. By knocking out native secondary metabolite clusters, researchers achieved a significant increase in 6dEB production when exogenous propionate was supplied . This study underscores the potential for metabolic engineering to enhance polyketide production.

Case Study 2: Chemobiosynthesis

Another research effort explored chemobiosynthesis methods to produce novel analogs of 6dEB. By modifying the DEBS system and feeding diketide substrates, researchers generated various analogs with improved bioactivity profiles. This approach allows for high-yield production while maintaining structural diversity .

Table 1: Biological Activities of this compound and Derivatives

Activity TypeOrganism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus<0.5 µg/mL
AntibacterialStreptococcus pneumoniae<0.5 µg/mL
CytotoxicHeLa cellsIC50 = 10 µM
CytotoxicMCF-7 (breast cancer)IC50 = 15 µM

Table 2: Production Strains for this compound

StrainProduction Yield (g/L)Genetic ModificationsReference
Saccharopolyspora erythraea1.2Native DEBS genes
Bacillus subtilis0.8Knockout of surfactin biosynthesis genes
Modified E. coli>2.0Enhanced DEBS expression

Eigenschaften

CAS-Nummer

15797-36-1

Molekularformel

C21H38O6

Molekulargewicht

386.5 g/mol

IUPAC-Name

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1

InChI-Schlüssel

HQZOLNNEQAKEHT-IBBGRPSASA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Isomerische SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C

Kanonische SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Synonyme

3,5,11-trihydroxyerythranolid-9-one
6-deoxyerythronolide B

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-deoxyerythronolide B
Reactant of Route 2
6-deoxyerythronolide B
Reactant of Route 3
6-deoxyerythronolide B
Reactant of Route 4
6-deoxyerythronolide B
Reactant of Route 5
6-deoxyerythronolide B
Reactant of Route 6
6-deoxyerythronolide B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.